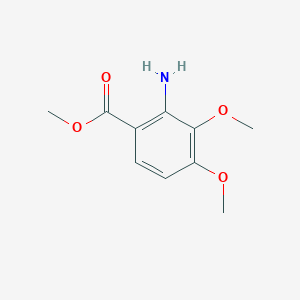

Methyl 2-amino-3,4-dimethoxybenzoate

Description

Contextualization within Aromatic Ester Chemistry

Methyl 2-amino-3,4-dimethoxybenzoate, with the chemical formula C₁₀H₁₃NO₄, belongs to the class of aromatic esters. bldpharm.com The core of this molecule is a benzene (B151609) ring, which imparts aromatic character. This ring is functionalized with a methyl ester group (-COOCH₃), an amino group (-NH₂), and two methoxy (B1213986) groups (-OCH₃) at positions 3 and 4. The presence of these functional groups on the aromatic ring influences the molecule's electronic properties and reactivity. The amino group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, while the methyl ester, an electron-withdrawing group, deactivates it. The interplay of these groups, along with the steric and electronic effects of the methoxy substituents, defines its chemical behavior and potential for further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 79025-27-7 |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molar Mass | 211.21 g/mol |

| Predicted Density | 1.189±0.06 g/cm³ |

| Predicted Boiling Point | 343.1±37.0 °C |

| Predicted Flash Point | 166.2°C |

Data sourced from ChemBK chembk.com

Significance as a Versatile Synthetic Precursor

The structural features of this compound make it a valuable precursor in organic synthesis. The amino group can readily undergo a variety of reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

This compound and its isomers are recognized as important intermediates in the synthesis of heterocyclic compounds. For instance, the related isomer, methyl 2-amino-4,5-dimethoxybenzoate, is a key starting material for the synthesis of quinazolines and triazinoquinazolinones, which are classes of compounds investigated for their potential biological activities. researchgate.net While specific, detailed examples of the use of this compound in complex syntheses are not extensively documented in the provided search results, its potential as a building block for constructing more elaborate molecular architectures is clear. For example, related structures are used in the synthesis of gefitinib, a tyrosine kinase inhibitor. nih.gov The strategic placement of the amino and methoxy groups on the benzene ring offers a scaffold for the regioselective synthesis of various substituted heterocycles.

Overview of Research Trajectories for this compound

Current research on this compound appears to be focused on its role as a building block in organic and medicinal chemistry. Chemical suppliers list it as a compound for research purposes, categorizing it under organic building blocks, aryls, esters, and ethers, indicating its utility in synthetic endeavors. bldpharm.com

While extensive research articles detailing the specific biological activities or material science applications of this compound are not prominent in the search results, the research trajectories for closely related isomers, such as methyl 2-amino-4,5-dimethoxybenzoate, are more established. Research on this isomer includes its use in the synthesis of compounds with potential antihyperlipidemic activity and as a subject of crystallographic studies to understand its solid-state structure. researchgate.netiucr.org Given the structural similarities, it is plausible that research into this compound could explore similar avenues, such as its incorporation into novel heterocyclic systems for evaluation in medicinal chemistry or its use in the development of new organic materials. However, dedicated research focusing solely on the 3,4-dimethoxy isomer is less prevalent in the currently available literature.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

methyl 2-amino-3,4-dimethoxybenzoate |

InChI |

InChI=1S/C10H13NO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,11H2,1-3H3 |

InChI Key |

BMOUHIBNTQHOHN-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)N)OC |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)N)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 Amino 3,4 Dimethoxybenzoate

Development of Novel Synthetic Pathways to Methyl 2-amino-3,4-dimethoxybenzoate

The creation of this compound relies on strategic functionalization of the aromatic ring and the carboxylic acid group. Researchers have developed various pathways that control the placement of each functional group to achieve the desired molecular architecture.

Esterification Reactions for Carboxyl Group Functionalization

The final step in many synthetic routes to this compound, or an early step in functionalizing a precursor, is the conversion of the carboxylic acid group into a methyl ester. This transformation, known as esterification, is crucial for modifying the reactivity and solubility of the compound. nih.gov The carboxyl group is a versatile moiety that can be targeted for such modifications. rsc.org

A prevalent and traditional method is the Fischer-Speier esterification, which involves reacting the parent carboxylic acid (2-amino-3,4-dimethoxybenzoic acid) with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. libretexts.org The reaction is typically heated to reflux to drive the equilibrium towards the ester product. googleapis.com To complete the reaction and isolate the product, the mixture is cooled and then neutralized with a base like sodium carbonate, which causes the ester to precipitate. libretexts.org

More advanced methods have also been developed to perform this transformation under different conditions. Dicyclohexylcarbodiimide (DCC) can be used to catalyze the esterification of veratric acid (a precursor) with methanol at milder temperatures, typically below 45 °C. google.com Another approach involves the use of chlorosulphonic acid to generate a hydrosulphate reagent in situ with the alcohol, which then efficiently esterifies the amino acid. google.com

Interactive Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives | Method | Key Reagents | Typical Conditions | Key Features | Citations | | :--- | :--- | :--- | :--- | :--- | | Fischer-Speier | Methanol, Sulfuric Acid (H₂SO₄) | Reflux | Reversible reaction; requires excess alcohol or removal of water. libretexts.orggoogleapis.com | | DCC Catalysis | Methanol, Dicyclohexylcarbodiimide (DCC) | Room temperature to 45 °C | Milder conditions; forms a dicyclohexylurea byproduct. google.com | | Chlorosulphonic Acid | Methanol, Chlorosulphonic Acid (ClSO₃H) | Variable, can be done at low temperatures | Forms an alkyl hydrosulphate intermediate; efficient for amino acids. google.com |

Amination Strategies for Aromatic Ring Functionalization

Introducing the amino group onto the dimethoxybenzoate scaffold is a critical step that can be accomplished through several strategies. The classical and most widely reported method involves the reduction of a nitro group (—NO₂) that was previously introduced to the aromatic ring. This reduction is commonly achieved through catalytic hydrogenation. For instance, the synthesis of isomeric compounds like methyl 2-amino-4,5-dimethoxybenzoate is performed by reducing the precursor, methyl 4,5-dimethoxy-2-nitrobenzoate, using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.comchemicalbook.com Similarly, methyl 2-amino-3,5-dimethoxybenzoate is synthesized from its corresponding 2-nitro derivative. prepchem.com An alternative to catalytic hydrogenation is the use of reducing agents like powdered iron in acetic acid. nih.gov

In recent years, modern synthetic chemistry has focused on late-stage functionalization, which involves directly converting a C-H bond to a C-N bond. nih.gov This avoids the often harsh conditions of nitration and reduction. A notable advanced strategy is the iridium-catalyzed C-H amination of benzoic acids. nih.gov This method uses the inherent carboxylic acid group to direct the catalyst to the ortho position, allowing for highly selective amination of the C-H bond. nih.gov This approach is highly valued for its efficiency and selectivity in complex molecules. nih.gov

Interactive Table 2: Aromatic Ring Amination Strategies

| Strategy | Description | Common Reagents | Advantages | Citations |

|---|

| Nitro Group Reduction | A nitro group is introduced to the ring and subsequently reduced to an amine. | 1. Nitration (HNO₃/H₂SO₄) 2. Reduction (H₂, Pd/C or Fe/CH₃COOH) | Well-established, reliable, and widely applicable. chemicalbook.comprepchem.comnih.gov | | Directed C-H Amination | A transition metal catalyst is used to directly convert a C-H bond to a C-N bond. | Iridium (Ir) catalyst, Azide source (e.g., TsN₃) | High regioselectivity, fewer steps, suitable for late-stage functionalization. nih.gov |

Regioselective Dimethoxylation and Amination Procedures

Achieving the precise 2-amino-3,4-dimethoxy substitution pattern is a significant synthetic challenge due to the multiple reactive positions on the benzene (B151609) ring. wikipedia.orgnih.gov The key to success lies in regioselective control, which is typically achieved through a multi-step synthesis where the directing effects of the substituents are carefully exploited.

A common strategy begins with a molecule that already contains some of the desired groups, such as 3,4-dimethoxybenzoic acid (veratric acid). The two electron-donating methoxy (B1213986) groups activate the aromatic ring, and their electronic and steric properties direct subsequent reactions. To install the amino group at the C2 position, a nitration reaction is often performed first. The existing methoxy and carboxyl groups direct the electrophilic nitration to the desired position. This is followed by the reduction of the nitro group to an amine, as described in the previous section.

The carboxylic acid group itself has emerged as a powerful tool in directing regioselective C-H functionalization. rsc.org It can act as a traceless directing group, meaning it guides a reaction to a specific position before potentially being removed or modified. rsc.org For instance, in iridium-catalyzed amination, the carboxylate coordinates to the metal center, directing the functionalization to the C-H bond ortho to it. nih.gov Similarly, directed ortho-metalation of unprotected benzoic acids can be achieved with high regioselectivity by choosing the appropriate base, allowing for functionalization specifically at the position next to the carboxyl group. organic-chemistry.org These advanced methods provide a high degree of control that is often difficult to achieve with traditional electrophilic aromatic substitution alone. wikipedia.org

Synthesis of Isomeric and Analogous Dimethoxybenzoate Derivatives

The synthetic methodologies used to create this compound can be adapted to produce a variety of its isomers and analogs. The synthesis of these related compounds is important for structure-activity relationship studies in medicinal chemistry and materials science. The primary route to these isomers involves the catalytic hydrogenation of the corresponding nitro-substituted dimethoxybenzoate precursors. chemicalbook.comprepchem.com

Key examples of isomeric syntheses include:

Methyl 2-amino-4,5-dimethoxybenzoate : This isomer is prepared from methyl 4,5-dimethoxy-2-nitrobenzoate. The synthesis involves dissolving the nitro compound in a solvent like methanol or ethyl acetate (B1210297) and treating it with a 10% palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere (15-52 psi). chemicalbook.comprepchem.com The reaction proceeds at room temperature over several hours to yield the desired amino-ester. chemicalbook.com

Methyl 2-amino-3,5-dimethoxybenzoate : Following a similar pathway, this isomer is synthesized by the reduction of methyl 3,5-dimethoxy-2-nitrobenzoate. The process uses a 5% Pd/C catalyst in a methanol and tetrahydrofuran (B95107) solvent mixture under hydrogen pressure. prepchem.com

The synthesis of analogs can involve starting with different benzoic acid derivatives. For example, 4-amino-3,5-dimethoxybenzoic acid is an important analog prepared by reacting 4-amino-3,5-dibromobenzoic acid with an alkali methylate in the presence of a copper catalyst, which replaces the bromine atoms with methoxy groups. google.com

Interactive Table 3: Synthesis of Isomeric Dimethoxybenzoate Derivatives

| Target Compound | Starting Material | Key Reagents & Conditions | Yield | Citations |

|---|---|---|---|---|

| Methyl 2-amino-4,5-dimethoxybenzoate | Methyl 4,5-dimethoxy-2-nitrobenzoate | H₂, 10% Pd/C, Ethyl Acetate, 25°C, 16h | 97% | chemicalbook.com |

| 2-Amino-4,5-dimethoxybenzoic acid | Methyl-4,5-dimethoxy-2-nitro-benzoate | 1. KOH (hydrolysis) 2. H₂, 10% Pd/C, 50°C (reduction) | 83% | chemicalbook.com | | Methyl 2-amino-3,5-dimethoxybenzoate | Methyl 3,5-dimethoxy-2-nitrobenzoate | H₂, 5% Pd/C, Methanol/THF, 46h | 73% | prepchem.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

A key area for green improvement is in amination reactions. Catalytic hydrogenation, which uses a recyclable catalyst (like Pd/C) and produces only water as a byproduct, is inherently greener than methods that use stoichiometric reducing agents like iron or tin, which generate significant metal waste. nih.gov The "hydrogen borrowing" methodology, where alcohols are used as alkylating agents for amines with the liberation of water, represents an atom-economic and green approach to forming C-N bonds. rsc.org

Another green strategy is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. mdpi.com For example, a green protocol for synthesizing quinazolinone derivatives from anthranilic acids utilizes microwave assistance for key steps, demonstrating its potential applicability to the synthesis of related benzoate (B1203000) derivatives. mdpi.com

Furthermore, the choice of solvents and reagents is critical. Green chemistry encourages the use of safer, renewable, and less toxic solvents. unibo.it Methodologies that can proceed in greener solvents like ethanol (B145695) or even water are highly desirable. The development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single flask without isolating intermediates, also aligns with green chemistry principles by reducing solvent usage and waste generation. mdpi.com

Comprehensive Structural Characterization and Elucidation of Methyl 2 Amino 3,4 Dimethoxybenzoate and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques like NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provide detailed information about the connectivity of atoms, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While specific experimental data for Methyl 2-amino-3,4-dimethoxybenzoate is not widely published, analysis of its isomers and related compounds allows for a reliable prediction of its spectral characteristics.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, the ester methyl group, and the amine protons. The two aromatic protons (H-5 and H-6) would appear as doublets due to coupling with each other. The chemical shifts of the three methyl groups (two methoxy and one ester) would appear as singlets. The amine protons would likely appear as a broad singlet. For comparison, the ¹H NMR data for the related isomer, Methyl 2-amino-4,5-dimethoxybenzoate, shows signals at approximately 7.12 ppm (s, 1H, Ar-H), 6.36 ppm (s, 1H, Ar-H), a broad signal for the NH₂ protons around 6.45 ppm, and singlets for the methoxy and ester methyl groups at 3.74 ppm and 3.64 ppm, respectively. fishersci.ca

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The carbonyl carbon of the ester group would be the most downfield signal. The aromatic carbons would appear in the typical range of 110-160 ppm, with their exact shifts influenced by the electron-donating effects of the amino and methoxy substituents. The carbons of the three methyl groups would appear upfield.

Predicted and Comparative NMR Data

The following table outlines the predicted chemical shifts for this compound based on data from its structural analogs, Methyl 3,4-dimethoxybenzoate and 2-Amino-3-methoxybenzoic acid. researchgate.netbldpharm.com

| Assignment | Methyl 3,4-dimethoxybenzoate (¹H NMR) | This compound (Predicted ¹H NMR) | This compound (Predicted ¹³C NMR) |

| C=O | - | - | ~168 ppm |

| Ar-C1 | - | - | ~110 ppm |

| Ar-C2 | - | - | ~140 ppm |

| Ar-C3 | - | - | ~150 ppm |

| Ar-C4 | - | - | ~145 ppm |

| Ar-C5 | ~7.5-7.6 ppm | ~6.8 ppm (d) | ~115 ppm |

| Ar-C6 | ~6.9 ppm | ~7.4 ppm (d) | ~120 ppm |

| -COOCH₃ | ~3.88 ppm (s) | ~3.8 ppm (s) | ~52 ppm |

| 3-OCH₃ | ~3.92 ppm (s) | ~3.9 ppm (s) | ~56 ppm |

| 4-OCH₃ | ~3.92 ppm (s) | ~3.9 ppm (s) | ~61 ppm |

| -NH₂ | - | ~5.0 ppm (br s) | - |

(Note: Predicted values are estimates. 's' denotes singlet, 'd' denotes doublet, 'br s' denotes broad singlet. Data for comparison sourced from related compounds.)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to exhibit several key absorption bands.

The presence of the primary amine (-NH₂) group would be confirmed by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) group of the ester will produce a strong absorption band around 1680-1710 cm⁻¹. The C-O stretching vibrations of the ester and the methoxy ether groups will appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will cause several peaks in the 1450-1600 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Ester (C=O) | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether/Ester (C-O) | Asymmetric C-O Stretch | 1250 - 1300 | Strong |

| Ether/Ester (C-O) | Symmetric C-O Stretch | 1000 - 1100 | Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound (C₁₀H₁₃NO₄), the nominal molecular weight is 211 g/mol . The high-resolution mass spectrum would provide an exact mass, confirming the molecular formula. The molecular ion peak (M⁺) at m/z 211 should be observable.

Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (•OCH₃, M-31) or the entire ester group (•COOCH₃, M-59). The loss of a methyl radical (•CH₃, M-15) from a methoxy group is also a characteristic fragmentation. For instance, the mass spectrum for the related Methyl 3,4-dimethoxybenzoate shows a strong molecular ion peak at m/z 196 and a prominent peak at m/z 165, corresponding to the loss of a methoxy radical. The presence of the amino group could also lead to additional fragmentation pathways.

Expected Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment | Description |

| 211 | [C₁₀H₁₃NO₄]⁺ | Molecular Ion (M⁺) |

| 196 | [M - CH₃]⁺ | Loss of a methyl radical |

| 180 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 152 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene (B151609) ring. The presence of auxochromes—substituents with non-bonding electrons like the amino (-NH₂) and methoxy (-OCH₃) groups—typically causes a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect).

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. Weaker n → π* transitions, associated with the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed, often as a shoulder on the main absorption peak. For comparison, studies on similar aminobenzoic acids show absorption maxima well above 250 nm, consistent with a highly conjugated system.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) Studies

While a crystal structure for this compound is not available in the surveyed literature, the structure of its isomer, Methyl 2-amino-4,5-dimethoxybenzoate , has been thoroughly characterized and serves as an excellent model.

The study of Methyl 2-amino-4,5-dimethoxybenzoate revealed that the molecule is nearly planar. This planarity is reinforced by intramolecular hydrogen bonds between the amino group and the ester oxygen atoms. In the crystal lattice, molecules are linked by intermolecular hydrogen bonds, forming a helical chain structure. It is reasonable to expect that this compound would also exhibit a high degree of planarity and participate in similar hydrogen bonding networks, although the specific packing arrangement would differ due to the altered positions of the methoxy groups.

Crystallographic Data for the Analog Methyl 2-amino-4,5-dimethoxybenzoate

| Parameter | Value |

| Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1933 (4) |

| b (Å) | 7.7564 (3) |

| c (Å) | 13.7728 (5) |

| β (°) | 121.741 (2) |

| Volume (ų) | 1016.91 (7) |

| Z | 4 |

| Key Feature | Intramolecular and intermolecular hydrogen bonding |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

The supramolecular assembly of crystalline solids is largely directed by a hierarchy of non-covalent interactions, with hydrogen bonds being among the most influential. In the case of this compound, the presence of hydrogen bond donors (the amino group) and multiple acceptors (the carbonyl oxygen and the methoxy oxygens) suggests a rich and complex hydrogen bonding network.

It is highly probable that this compound would also exhibit similar hydrogen bonding patterns, including the formation of dimers or chains through N-H···O interactions. The relative positions of the methoxy groups can, however, influence the steric environment around the potential hydrogen bonding sites, possibly leading to different supramolecular arrangements. Studies on other aminobenzoate derivatives have shown that the interplay between intramolecular and intermolecular hydrogen bonds is a critical factor in determining the final crystal packing. rsc.orgnih.gov The formation of either dimeric motifs or extended chains through hydrogen bonds is a common feature in this class of compounds. researchgate.netucl.ac.ukchemrxiv.org

The strength and geometry of these hydrogen bonds are crucial in stabilizing the crystal lattice. The table below details the hydrogen bond parameters observed in the closely related isomer, Methyl 2-amino-4,5-dimethoxybenzoate, which can be considered as a predictive model for the types of interactions expected in this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| N-H···O (ester) | 0.90 | 2.03 | 2.702 | 131 | Intramolecular |

| C-H···O (methoxy) | 0.95 | 2.37 | 2.713 | 101 | Intramolecular |

| N-H···O (carbonyl) | 0.88 | 2.10 | 2.947 | 162 | Intermolecular |

| Data based on the crystallographic study of Methyl 2-amino-4,5-dimethoxybenzoate nih.gov |

Advanced Diffraction Methods: Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystallographic structure of a solid material. It is particularly valuable for the characterization of polycrystalline materials and for phase identification. The method involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

For a novel compound like this compound, PXRD would be an essential tool for confirming its crystalline nature and for routine quality control to ensure phase purity. While an experimental PXRD pattern for this specific compound is not available in the literature, a theoretical pattern can be simulated from single-crystal X-ray diffraction data.

As a reference, the crystallographic data for the isomer Methyl 2-amino-4,5-dimethoxybenzoate can be used to generate a representative PXRD pattern. nih.gov The crystal system for this isomer is monoclinic with the space group P2₁/c. nih.gov The key diffraction peaks in a PXRD pattern are characterized by their position (2θ), intensity, and width. The position of the peaks is determined by the lattice parameters of the crystal, according to Bragg's Law (nλ = 2d sinθ), where 'd' is the spacing between crystal lattice planes.

A simulated PXRD pattern provides a valuable reference for experimentalists. Any deviation in the peak positions or the appearance of new peaks in an experimental pattern would indicate the presence of a different polymorph, a solvate, or an impurity. The table below presents a simulated list of the most intense diffraction peaks for Methyl 2-amino-4,5-dimethoxybenzoate, which illustrates the type of data obtained from a PXRD experiment.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.8 | 6.91 | 100 |

| 15.5 | 5.71 | 85 |

| 20.2 | 4.39 | 60 |

| 23.7 | 3.75 | 75 |

| 25.9 | 3.44 | 90 |

| 28.1 | 3.17 | 50 |

| Simulated data based on the single-crystal structure of Methyl 2-amino-4,5-dimethoxybenzoate nih.gov |

The comprehensive structural characterization of this compound and its derivatives, through techniques like single-crystal X-ray diffraction and PXRD, is fundamental for understanding their solid-state behavior and for ensuring the quality and consistency of any potential applications.

Chemical Reactivity and Derivatization Strategies for Methyl 2 Amino 3,4 Dimethoxybenzoate

Reactions Involving the Amino Group

The primary amino group in Methyl 2-amino-3,4-dimethoxybenzoate is a potent nucleophile, rendering it susceptible to reactions with a variety of electrophiles. This reactivity is central to many synthetic applications of the molecule.

The amino group readily undergoes acylation reactions with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This transformation is a common strategy to introduce a wide array of substituents. Similarly, reaction with sulfonyl chlorides provides sulfonamides, which are important functional groups in medicinal chemistry. nih.gov The general scheme for these reactions involves the nucleophilic attack of the amino group on the electrophilic carbonyl or sulfonyl center.

For instance, the reaction of 2-aminothiazole (B372263) with various sulfonyl chlorides in the presence of sodium acetate (B1210297) proceeds to yield N-sulfonated products. nih.gov A similar approach can be applied to this compound, where the amino group's reactivity is comparable. Alkylation of the resulting sulfonamide nitrogen is also possible, further diversifying the potential products. nih.gov The use of Lewis acid catalysts, such as titanium tetrachloride, has been shown to facilitate amidation, even in the synthesis of complex peptide systems. researchgate.net

| Reagent Type | General Structure | Expected Product |

| Acyl Chloride | R-COCl | N-Acyl derivative |

| Sulfonyl Chloride | R-SO2Cl | N-Sulfonyl derivative |

The strategic positioning of the amino and ester groups on the benzene (B151609) ring makes this compound an excellent precursor for the synthesis of various heterocyclic scaffolds through cyclization reactions.

Quinazolinones: One of the most significant applications of this compound is in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities. nih.gov The synthesis can be achieved through a one-pot condensation reaction of this compound with other reagents. For example, reaction with diaminoglyoxime (B1384161) over an acetic acid-functionalized magnetic silica-based catalyst in water can yield quinazolinone derivatives. researchgate.net Another approach involves the condensation of anthranilic acid derivatives with orthoesters and amines in the presence of a Brønsted acidic ionic liquid. researchgate.net

Benzodiazepines: This compound can also serve as a starting material for the synthesis of benzodiazepines, another important class of pharmacologically active heterocycles. nih.gov The synthesis of 1,5-benzodiazepines, for instance, can be achieved through the condensation of o-phenylenediamines (a related class of compounds) with ketones in the presence of a solid acid catalyst like H-MCM-22. nih.gov While direct synthesis from this compound would require modification, the underlying principles of cyclocondensation are applicable. The synthesis of 1,4-benzodiazepin-2-ones often involves the reaction of a 2-aminobenzophenone (B122507) derivative with an amino acid, followed by cyclization. scielo.brresearchgate.net

| Heterocyclic Scaffold | Key Reagents | General Method |

| Quinazolinone | Diaminoglyoxime, Orthoesters, Amines | Condensation/Cyclization nih.govresearchgate.net |

| Benzodiazepine | Ketones, Amino Acids | Condensation/Cyclization nih.govscielo.br |

Reactions Involving the Ester Functionality

The methyl ester group of this compound can undergo several important transformations, including hydrolysis, transesterification, and reduction.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a necessary step in multi-step synthetic sequences.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be achieved. This reaction is typically catalyzed by an acid or a base. For example, the transesterification of fatty acid methyl esters with amino-alcohols can be catalyzed by sodium methoxide. doaj.org A variety of methods exist for the esterification of amino acids, which can be conceptually reversed for hydrolysis. These methods include the use of protic acids, thionyl chloride, and trimethylchlorosilane with methanol (B129727). mdpi.com

The ester group can be reduced to a primary alcohol, yielding (2-amino-3,4-dimethoxyphenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comyoutube.com LiAlH₄ is capable of reducing esters and amides to alcohols and amines, respectively. orgsyn.orgorganic-chemistry.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon of the ester.

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 2-Amino-3,4-dimethoxybenzoic acid |

| Transesterification | R'OH, acid or base catalyst | This compound |

| Reduction | LiAlH₄ | (2-Amino-3,4-dimethoxyphenyl)methanol |

Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzene Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and two methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301), a structurally related compound, demonstrates the high reactivity of the dimethoxybenzene system. youtube.commnstate.edu In the case of this compound, the directing effects of the three activating groups (amino, and two methoxy) and the deactivating, meta-directing ester group must be considered. The powerful activating and ortho, para-directing nature of the amino and methoxy groups will likely dominate, leading to substitution at the positions ortho and para to these groups. However, steric hindrance will also play a significant role in determining the final product distribution.

For example, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butyl alcohol in the presence of sulfuric acid yields 1,4-di-tert-butyl-2,5-dimethoxybenzene. nih.gov This indicates that the methoxy groups strongly activate the ring for further substitution. Similar reactivity can be expected for this compound, although the precise regioselectivity will be influenced by the interplay of all substituents. Other electrophilic aromatic substitution reactions, such as nitration and halogenation, are also expected to proceed readily on this electron-rich aromatic ring. rsc.org

| Reaction | Electrophile | Expected Substitution Pattern |

| Friedel-Crafts Alkylation | R⁺ | Ortho/para to activating groups |

| Nitration | NO₂⁺ | Ortho/para to activating groups |

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | Ortho/para to activating groups |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com For a molecule like this compound, these reactions offer powerful strategies for derivatization at the aromatic core. The application of these methods typically requires the presence of a suitable leaving group, such as a halide (Br, I) or a triflate, on the aromatic ring. Alternatively, modern direct C-H activation methodologies can be employed, circumventing the need for pre-functionalization. nih.gov

The primary positions for such functionalization on the this compound scaffold are the C-5 and C-6 positions of the benzene ring. The introduction of a leaving group, typically via electrophilic halogenation, would yield a substrate primed for a variety of palladium-catalyzed transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organohalide or triflate. nih.gov For a halogenated derivative of this compound, this reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. The reaction is valued for its mild conditions and the low toxicity of its boron-based reagents. nih.gov

A hypothetical Suzuki-Miyaura coupling of "Methyl 2-amino-5-bromo-3,4-dimethoxybenzoate" with an arylboronic acid would proceed as follows:

Figure 1: General scheme for the Suzuki-Miyaura coupling of a halogenated this compound derivative.

Research on similar substrates, such as ortho-bromoanilines and other benzothiazoles, provides insight into effective catalytic systems. nih.govnih.gov These systems often utilize a palladium(0) source, a phosphine (B1218219) ligand, and a base.

| Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | nih.gov |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | researchgate.net |

| CataXCium A Pd G3 | - | K₃PO₄ | Dioxane/H₂O | nih.gov |

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.org This reaction is a powerful tool for C-C bond formation and the synthesis of complex olefinic structures. researchgate.netnih.gov Applying this to a halogenated this compound derivative would enable the introduction of various alkenyl side chains.

Figure 2: General scheme for the Heck-Mizoroki reaction with a halogenated this compound derivative.

The success of the Heck reaction often depends on the choice of palladium precursor, ligand (if any), base, and solvent. Phosphine-free catalyst systems have also been developed, sometimes using ionic liquids or aqueous media. wikipedia.orgorganic-chemistry.org

| Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | researchgate.net |

| PdCl₂(PPh₃)₂ | - | KOAc | NMP | wikipedia.org |

| Pd(OAc)₂ | (bmim)PF₆ (ionic liquid) | - | Water | wikipedia.org |

Sonogashira Coupling

The Sonogashira coupling reaction is the most widely employed method for forming C(sp²)-C(sp) bonds, typically involving the reaction of an aryl or vinyl halide with a terminal alkyne. wikipedia.org The reaction is co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.org This methodology would allow for the synthesis of alkynyl-substituted derivatives of this compound, which are valuable intermediates for further transformations.

Figure 3: General scheme for the Sonogashira coupling of a halogenated this compound derivative.

While classic conditions require an inert atmosphere, newer protocols have been developed that are more robust and can be performed under milder conditions. wikipedia.orgorganic-chemistry.org

| Catalyst | Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | researchgate.net |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | wikipedia.org |

| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - (Copper-free) | Cs₂CO₃ | Dioxane | organic-chemistry.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org By applying this reaction to a halogenated this compound, a second, different amino group could be introduced at the C-5 or C-6 position.

Figure 4: General scheme for Buchwald-Hartwig amination of a halogenated this compound derivative.

The evolution of this reaction has led to several generations of highly active catalyst systems based on sterically demanding phosphine ligands, which allow for the coupling of a wide array of amines under mild conditions. wikipedia.orgnih.gov

| Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | wikipedia.org |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | nih.gov |

| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | nih.gov |

Direct C-H Activation/Functionalization

An increasingly important strategy in organic synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-installing a leaving group. nih.govmdpi.com This approach is more atom-economical and can significantly shorten synthetic routes. For this compound, a palladium catalyst could potentially mediate the coupling of a C-H bond at the C-5 or C-6 position directly with a coupling partner.

These reactions often rely on directing groups to control regioselectivity. rsc.org The existing amino group at the C-2 position could serve as a directing group, guiding the palladium catalyst to the adjacent C-H bond, although directing to the more remote C-6 position is also possible. The development of C-H activation has provided pathways for direct arylation, alkenylation, and other functionalizations. mdpi.com However, achieving high regioselectivity can be challenging when multiple C-H bonds are present. nih.gov

Role As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Quinazoline (B50416) Derivatives

A primary application of ortho-aminobenzoate esters is in the construction of the quinazoline and quinazolinone heterocyclic systems, which are core structures in many biologically active compounds. Methyl 2-amino-3,4-dimethoxybenzoate serves as a logical precursor to 7,8-dimethoxy-substituted quinazoline derivatives. The synthesis typically involves a cyclocondensation reaction between the aminobenzoate and a one-carbon source, such as formamide (B127407) or formamidine (B1211174) acetate (B1210297). nih.govresearchgate.net

The general reaction proceeds via the initial formation of an amidine from the anthranilate's amino group, followed by an intramolecular cyclization with the ester group to form the pyrimidinone ring of the quinazoline scaffold. For instance, the synthesis of 6,7-dimethoxy-substituted quinazolinones is well-documented, starting from the isomeric methyl 2-amino-4,5-dimethoxybenzoate. researchgate.netresearchgate.net In a similar manner, reacting this compound with formamidine acetate would yield 7,8-dimethoxyquinazolin-4(3H)-one. This specific substitution pattern is less common than the 6,7-dimethoxy isomer, making this compound a key intermediate for accessing this unique chemical space.

The synthesis of related quinazoline systems, such as in the preparation of the drug Gefitinib, follows a similar logic, where a substituted methyl aminobenzoate is cyclized to form the core quinazoline ring. mdpi.com This underscores the fundamental role of aminobenzoate esters in building this important heterocyclic family.

Table 1: Synthesis of Dimethoxy-Substituted Quinazolinones from Aminobenzoate Precursors

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Methyl 2-amino-4,5-dimethoxybenzoate | Formamidine Acetate | 6,7-dimethoxyquinazolin-4(3H)-one | researchgate.net |

| Methyl 2-amino-5-methoxy-4-(propoxy)benzoate derivative | Formamidine Acetate | 6-methoxy-7-(propoxy)quinazoline-4(3H)-one derivative | nih.gov |

| This compound | Formamidine Acetate (Predicted) | 7,8-dimethoxyquinazolin-4(3H)-one | N/A |

Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds

The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. google.comnih.gov Consequently, intermediates that provide access to novel quinazoline derivatives are of high interest in drug discovery. Dimethoxy-substituted quinazolines, in particular, have been investigated for potent biological activity. For example, certain 4-anilino-6,7-dimethoxyquinazoline derivatives have shown significant cytotoxic activity against cancer cell lines. nih.govresearchgate.net

This compound provides a synthetic entry point to the 7,8-dimethoxyquinazoline scaffold. The development of derivatives with this specific substitution pattern allows for a systematic exploration of the structure-activity relationship (SAR) of quinazoline-based drug candidates. By modifying the substitution at the 7 and 8 positions, chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic properties. The ability to generate less common isomers is crucial for navigating patent landscapes and discovering compounds with improved therapeutic profiles. Therefore, this compound is a key starting material for creating libraries of novel, advanced pharmaceutical scaffolds aimed at targets like protein kinases and for developing new anticancer or anti-inflammatory agents. researchgate.netnbinno.com

Building Block for Natural Product Synthesis and Analogs

Simple, functionalized aromatic compounds are fundamental starting materials in diversity-oriented synthesis (DOS), a strategy used to create libraries of structurally diverse molecules, often inspired by natural products. These libraries are then screened for biological activity. While direct, documented use of this compound in the total synthesis of a specific natural product is not widely reported, its structure is analogous to other building blocks used for creating analogs of natural compounds. researchgate.net

The 2,3-dimethoxyaniline (B1295422) substructure is a feature found in various synthetic and natural contexts. nih.govsigmaaldrich.com The presence of multiple, differentially reactive functional groups (amine, ester, methoxy (B1213986) ethers) on the this compound ring allows for a variety of chemical transformations. It can be used to construct more complex heterocyclic systems or be incorporated as a side-chain in the synthesis of analogs of alkaloids or other biologically active natural products. mdpi.com This makes it a potentially useful, though specialized, building block for generating novel molecules that mimic the structural and functional properties of natural products.

Application in Dye and Pigment Intermediate Synthesis

Aromatic amines and their derivatives are foundational intermediates in the synthesis of a vast array of dyes and pigments, particularly azo dyes. mdpi.com The synthesis of azo dyes involves two key steps: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling component (such as a phenol (B47542) or another aniline). researchgate.net

This compound possesses the requisite primary aromatic amine group for this transformation. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would convert the amino group into a diazonium salt. This reactive intermediate could then be coupled with various aromatic compounds to produce a wide range of azo dyes. The final color of the dye would be influenced by the electronic properties of the entire molecule, including the methoxy and methyl ester groups, as well as the structure of the coupling partner. While specific commercial dyes derived from this exact intermediate are not prominently documented, the chemical principles firmly establish its potential as a precursor in the dye and pigment industry. nih.govnih.gov

Investigation of Biological and Pharmacological Activities of Methyl 2 Amino 3,4 Dimethoxybenzoate Derivatives

In Vitro Biological Activity Assessment (Non-Human Cell Lines)

The initial screening of novel chemical compounds often involves a battery of in vitro tests to determine their biological activity at the molecular and cellular level. Derivatives of methyl 2-amino-3,4-dimethoxybenzoate have been extensively studied using these methods to elucidate their mechanisms of action and identify their potential as therapeutic agents.

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. Derivatives based on the aminobenzoate scaffold have demonstrated significant inhibitory activity against several key enzymatic targets implicated in a variety of diseases.

Notably, quinazolinone derivatives synthesized from the closely related isomer, methyl 2-amino-4,5-dimethoxybenzoate, have shown potent inhibitory effects on enzymes related to diabetes. These compounds displayed strong α-glucosidase inhibitory activity, with some derivatives (compounds 4h and 4i) being more potent than the standard drug, acarbose (B1664774). researchgate.net Furthermore, novel quinazolin-4(3H)-one derivatives have been identified as powerful inhibitors of aldose reductase (ALR2), an enzyme critical in the pathogenesis of diabetic complications. researchgate.net One cyclohexyl-substituted derivative proved to be a highly effective competitive ALR2 inhibitor, being 15 times more potent than the standard inhibitor, epalrestat. researchgate.net

In the realm of oncology, derivatives have been shown to target enzymes crucial for cancer cell growth and survival. Docking studies have predicted that certain derivatives exhibit strong binding to and potential inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are key tyrosine kinases in cancer signaling pathways. researchgate.net

Other related heterocyclic structures have also shown significant enzyme inhibition. For instance, 6,7-dimethoxyquinazoline (B1622564) analogues are established as potent, substrate-competitive inhibitors of G9a, a histone-lysine N-methyltransferase involved in epigenetic regulation. nih.gov The dimethoxy substitution on the benzenoid ring was found to be critical for this inhibitory activity. nih.gov Additionally, cinnamic acid hybrids with amino acids have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and neurodegenerative diseases. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Quinazolinones | α-Glucosidase | More potent inhibition than standard acarbose. | researchgate.net |

| Quinazolin-4(3H)-ones | Aldose Reductase (ALR2) | Ki of 0.064 μM; 15-fold more effective than epalrestat. | researchgate.net |

| Quinazolinones | EGFR / VEGFR2 | Favorable docking scores suggesting strong inhibitory potential. | researchgate.net |

| 6,7-Dimethoxyquinazolines | G9a Methyltransferase | Potent and selective inhibition; dimethoxy groups are crucial. | nih.gov |

| Cinnamic Acid Hybrids | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition with IC50 values in the low µM range. | nih.gov |

Receptor Binding Profiling

Understanding how a compound interacts with physiological receptors is crucial for predicting its pharmacological effect. Studies on derivatives and close analogues of this compound have revealed specific interactions with key receptors in the central nervous system.

A series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were evaluated for their affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov These in vitro binding assays showed that while the imidazole (B134444) moiety did not significantly enhance selectivity for D3 receptors, specific substitutions could fine-tune the binding affinity. nih.gov The most selective compound in the series, 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole, displayed a D3 receptor affinity (Ki) of 21 nM and a 7-fold selectivity for D3 over D2 receptors. nih.gov

The natural protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM), which is structurally very similar to the title compound, has been studied for its antipsychotic potential. Its activity in animal models suggests interaction with dopamine and serotonin (B10506) receptor pathways. nih.govnih.gov Specifically, MAM was found to antagonize behaviors induced by apomorphine, a D2/D1 receptor agonist, and 2,5-Dimethoxy-4-iodoamphetamine (DOI), a 5HT2A/2C receptor agonist. nih.govnih.gov This provides functional evidence of its interaction with these receptor systems.

Further research into novel scaffolds has identified (R)-2-amino-3-triazolpropanoic acid derivatives as agonists at the glycine (B1666218) binding site of the N-Methyl-D-aspartate (NMDA) receptor. nih.gov Certain compounds in this class demonstrated a 3- to 7-fold preference in agonist potency for the GluN1/2C-D subtypes over the GluN1/2A-B subtypes, indicating that this chemical scaffold can be tuned for subtype-selective receptor modulation. nih.gov

Cellular Assays (Excluding Human Clinical Data)

Cellular assays provide a vital link between molecular-level activity and in vivo pharmacology, offering insights into a compound's effect on cell viability, proliferation, and function. Derivatives of this compound have been evaluated in a variety of cancer cell lines, demonstrating significant cytotoxic and anti-proliferative effects.

In one study, synthesized quinazolinone derivatives were tested against the A549 human lung adenocarcinoma cell line. researchgate.net Compounds 4 and 5 were identified as the most active agents and were found to be more selective against A549 cells than the reference drug doxorubicin. researchgate.net These compounds also demonstrated the ability to significantly inhibit cancer cell migration, a key process in metastasis. researchgate.net

Similarly, a series of aminonaphthoquinones, synthesized from amino acids and 1,4-naphthoquinone, were screened against a panel of human cancer cell lines, including glioblastoma (SF-295), breast (MDAMB-435), and colon (HCT-8, HCT-116). nih.gov The results showed that all the synthetic aminonaphthoquinones possessed relevant cytotoxic activity, with five compounds showing high cytotoxicity and selectivity against all tested cancer cell lines. nih.gov The assays use the conversion of 3-(4,5-dimethyl-2-thiazole)-2,5-diphenyl-2H-tetrazolium bromide (MTT) to formazan-blue by mitochondrial enzymes, which is indicative of cell viability and metabolic state. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, particularly the widely studied quinazolinone and 2,3-dihydroquinazolin-4(1H)-one analogues, SAR investigations have established clear links between specific structural features and biological activity.

Key insights have been gained by modifying various positions on the quinazolinone scaffold, most notably positions 2, 3, 6, and 8. nih.gov The nature, size, and electronic properties of substituents at these positions can dramatically influence the compound's potency and selectivity for different biological targets.

SAR for α-Glucosidase Inhibition: Derivatives synthesized from aminobenzoates have shown significant potential as α-glucosidase inhibitors, a key target for managing type 2 diabetes. eurjchem.com SAR studies reveal that the inhibitory activity is highly dependent on the substitution pattern of the 2-aryl ring in 2-arylquinazolin-4(3H)-ones.

Position of Substituents: The location of substituents on the 2-phenyl ring is critical. For instance, with chlorine substituents, the inhibitory potency follows the order: ortho > meta > para. researchgate.net

Nature of Substituents: The presence of specific functional groups can greatly enhance activity. Many of the most potent compounds in this class exhibit several hundred-fold greater activity than the standard drug, acarbose. researchgate.net One particularly potent derivative, compound 7b from a 2022 study, demonstrated an IC50 value of 14.4 µM, approximately 53 times stronger than acarbose. nih.gov

SAR for Anticancer Activity (EGFR/VEGFR-2 Inhibition): The quinazoline (B50416) core is a well-established pharmacophore for inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), two tyrosine kinases crucial to cancer progression. mdpi.com

4-Anilino Substitution: The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone for EGFR inhibitors. Substitutions on the aniline (B41778) (phenylamino) ring are pivotal. Electron-withdrawing groups, such as halogens, at the 3- or 4-position of the aniline ring often enhance inhibitory activity. mdpi.comnih.gov

Positions 6 and 7: The substitution pattern at the 6- and 7-positions of the quinazoline ring is critical for modulating kinase affinity and selectivity. Small, electron-donating groups like methoxy (B1213986) groups at these positions, as seen in derivatives of the parent compound, are known to increase activity. mdpi.com The introduction of linkers or other moieties at these positions can further optimize binding to the ATP pocket of the kinase. nih.gov

Flexibility and Conformation: The insertion of flexible linkers, such as a thiophene-2-ylmethanamine at the C-4 position, has been shown to increase conformational flexibility, leading to good antiproliferative activity. mdpi.com

SAR for Antihyperlipidemic Activity: Certain quinazolinone derivatives have demonstrated the ability to lower lipid levels. Studies in rat models showed that quinazolinone and its halogenated derivatives could significantly reduce serum total lipids, triacylglycerol, and total cholesterol. nih.gov The presence of dibromo- and iodo-substituents on the quinazolinone framework was found to be effective, producing reductions in cholesterol esters and low-density lipoprotein (LDL-C) levels comparable to or exceeding the effects of the standard drug bezafibrate. nih.gov

Interactive Data Table: SAR Findings for Bioactive Derivatives Below is a summary of key structure-activity relationships for various biological activities.

| Biological Activity | Structural Feature | Effect on Activity |

| α-Glucosidase Inhibition | Halogen on 2-phenyl ring | Potency order: ortho > meta > para researchgate.net |

| Various 2-aryl substitutions | Can be >>50 times more potent than acarbose nih.gov | |

| Anticancer (EGFR/VEGFR-2) | 4-anilino scaffold | Essential for activity mdpi.com |

| Electron-withdrawing group on aniline | Generally increases potency mdpi.comnih.gov | |

| Methoxy groups at positions 6, 7 | Favorable for activity mdpi.com | |

| Antihyperlipidemic | Halogenation of quinazolinone core | Effective in reducing cholesterol & LDL-C nih.gov |

Mechanistic Studies of Biological Actions

Understanding the molecular mechanisms by which these derivatives exert their effects is fundamental to their development as therapeutic agents. Research has primarily focused on their roles as enzyme inhibitors.

Mechanism of α-Glucosidase Inhibition: The anti-diabetic effect of these derivatives stems from their ability to inhibit α-glucosidase, a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. eurjchem.com By inhibiting this enzyme, the rate of glucose absorption is slowed, thereby reducing postprandial hyperglycemia. nih.gov

Kinetic studies have revealed that the inhibition is reversible and can be either competitive or non-competitive. nih.govnih.gov For example, the highly active compound 7b was found to be a competitive inhibitor, meaning it directly competes with the natural substrate for the enzyme's active site. nih.gov Other derivatives have been shown to act non-competitively, binding to a site other than the active site to inhibit enzyme function. nih.govresearchgate.net The binding is stabilized by a combination of hydrogen bonds and hydrophobic forces, forming a stable enzyme-inhibitor complex. nih.govresearchgate.net

Mechanism of Anticancer Action: The anticancer properties of many quinazoline derivatives are attributed to their potent inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2. tandfonline.com These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors). tbzmed.ac.ir

These quinazoline-based compounds typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket within the intracellular kinase domain of the receptor. tandfonline.comtbzmed.ac.ir By occupying this site, they prevent the binding of ATP, which in turn blocks the autophosphorylation and activation of the receptor. This action halts the downstream signaling cascades responsible for cancer cell proliferation and survival. tbzmed.ac.ir Molecular docking studies have confirmed this binding mode, showing specific hydrogen bond interactions with key amino acid residues in the ATP-binding site, such as Met769 in EGFR. tbzmed.ac.ir In addition to kinase inhibition, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 2 Amino 3,4 Dimethoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, employing the principles of quantum mechanics to solve the Schrödinger equation for a given molecule. These methods provide detailed information about the electronic structure, geometry, and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. scienceopen.com Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the much simpler electron density to determine the molecule's properties. scienceopen.com

For Methyl 2-amino-3,4-dimethoxybenzoate, a DFT study would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This process yields precise information on bond lengths, bond angles, and dihedral angles. Following geometry optimization, DFT calculations can be used to predict various properties, such as:

Vibrational frequencies: These can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Thermodynamic properties: Enthalpy, entropy, and Gibbs free energy can be calculated to understand the molecule's stability and energetics.

Electronic properties: Dipole moment, polarizability, and molecular electrostatic potential (MEP) maps can be generated. An MEP map, for instance, would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, which is crucial for understanding its intermolecular interactions.

While specific DFT data for the target compound is unavailable, studies on related dimethoxybenzene derivatives have successfully used DFT to analyze structural and electronic properties, often showing good agreement with experimental X-ray crystallography data. nih.gov

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. youtube.com Analysis of these orbitals, particularly the frontier molecular orbitals, is key to understanding a molecule's reactivity and electronic properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important frontier orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack.

Fukui Functions: Fukui functions are used within DFT to predict which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis provides a more detailed, atom-specific picture of reactivity than HOMO/LUMO analysis alone.

Below is a hypothetical data table illustrating the kind of quantum chemical parameters that would be calculated for this compound.

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.6 eV |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 5.8 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.2 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution (≈ ΔE / 2) | 2.3 eV |

| Electronegativity (χ) | Power to attract electrons (≈ -(EHOMO + ELUMO)/2) | 3.5 eV |

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend beyond the static picture provided by quantum calculations to explore the dynamic behavior of molecules and their interactions with other entities, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. The primary goal is to predict the binding mode and affinity (often expressed as a docking score or binding energy).

In a typical docking study involving this compound, the following steps would be taken:

A three-dimensional structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

The 3D structure of this compound would be generated and optimized.

Docking software would then systematically sample numerous positions and orientations of the ligand within the protein's binding site.

A scoring function would estimate the binding affinity for each pose, and the top-ranking poses would be analyzed.

The analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the protein's active site. Such studies are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govnih.gov

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insight into the flexibility and stability of the complex. nih.govmdpi.com

After docking this compound into a target protein, an MD simulation would be performed on the resulting complex, typically solvated in a water box with ions to mimic physiological conditions. nih.gov The simulation, often run for nanoseconds to microseconds, would allow researchers to:

Assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, one can determine if the ligand remains stably bound in the predicted orientation. nih.gov

Analyze conformational changes: MD can reveal how the protein and ligand adapt to each other upon binding.

Characterize key interactions: The persistence and strength of intermolecular interactions (like hydrogen bonds) identified in docking can be evaluated over the course of the simulation.

Calculate binding free energy: More advanced techniques can be used with MD trajectories to provide a more accurate estimation of the binding affinity.

These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-protein recognition process. nih.govmdpi.com

Prediction of Reactivity and Reaction Mechanisms

Quantum chemical calculations are powerful tools for predicting chemical reactivity and elucidating reaction mechanisms. scienceopen.comnih.gov By calculating the potential energy surface (PES) for a chemical reaction, chemists can identify the lowest-energy path from reactants to products.

For this compound, this could involve:

Mapping Reaction Pathways: Investigating reactions such as electrophilic aromatic substitution, acylation of the amino group, or hydrolysis of the ester.

Identifying Transition States: A transition state is the highest energy point along the reaction coordinate. DFT calculations can be used to locate the geometry and energy of transition states. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Evaluating Intermediates: The calculations can also identify and determine the stability of any reaction intermediates.

By comparing the activation energies of different possible pathways, computational chemists can predict which reaction is most likely to occur and under what conditions. This predictive power can guide the design of new synthetic routes and help optimize reaction conditions, saving significant time and resources in the laboratory. nih.gov

Theoretical Spectroscopic Data Prediction

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra can be achieved through various computational methods. These predictions are instrumental in understanding the molecule's electronic structure, vibrational modes, and electronic transitions.

Predicted ¹H and ¹³C NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using Density Functional Theory (DFT) calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comresearchgate.net The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. A typical approach involves geometry optimization of the molecule at a certain level of theory (e.g., B3LYP/6-31G(d,p)), followed by NMR calculations at a higher level of theory (e.g., WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C) to achieve greater accuracy. mdpi.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also crucial for simulating spectra in solution. mdpi.com

For this compound, the predicted chemical shifts would be influenced by the electronic effects of the amino, methoxy (B1213986), and methyl ester groups on the aromatic ring. The amino group is expected to cause an upfield shift (lower ppm) for the ortho and para protons and carbons, while the methoxy and methyl ester groups will have their characteristic influences.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a hypothetical representation based on established computational methods and typical chemical shifts for similar functional groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H (position 5) | ~6.2-6.4 | d |

| Ar-H (position 6) | ~7.5-7.7 | d |

| NH₂ | ~4.5-5.5 | s (broad) |

| OCH₃ (position 3) | ~3.8-4.0 | s |

| OCH₃ (position 4) | ~3.8-4.0 | s |

| COOCH₃ | ~3.7-3.9 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on established computational methods and typical chemical shifts for similar functional groups.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~168-170 |

| C-NH₂ (position 2) | ~140-142 |

| C-OCH₃ (position 3) | ~150-152 |

| C-OCH₃ (position 4) | ~145-147 |

| C-H (position 5) | ~100-102 |

| C-H (position 6) | ~122-124 |

| C-COOCH₃ (position 1) | ~110-112 |

| OCH₃ (position 3) | ~55-57 |

| OCH₃ (position 4) | ~55-57 |

| COOCH₃ | ~51-53 |

Predicted Vibrational Spectra (IR and Raman)

Theoretical vibrational spectra (IR and Raman) are typically calculated using DFT methods. The process involves an initial geometry optimization of the molecule, followed by a frequency calculation at the same level of theory to ensure the structure corresponds to a local minimum on the potential energy surface. gaussian.comgaussian.comuni-muenchen.de The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations. mdpi.com The output provides the vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration.

For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C=O stretching of the ester, C-O stretching of the ester and methoxy groups, and various vibrations of the aromatic ring.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound This table is a hypothetical representation based on established computational methods and typical vibrational frequencies for the indicated functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| N-H symmetric stretch | ~3350-3400 | Medium | Low |

| N-H asymmetric stretch | ~3450-3500 | Medium | Low |

| Aromatic C-H stretch | ~3000-3100 | Medium | High |

| Aliphatic C-H stretch (methoxy, methyl) | ~2850-3000 | Medium | High |

| C=O stretch (ester) | ~1700-1720 | High | Medium |

| Aromatic C=C stretch | ~1450-1600 | High | High |

| C-N stretch | ~1250-1350 | High | Medium |

| Asymmetric C-O-C stretch (ether) | ~1200-1275 | High | Low |

| Symmetric C-O-C stretch (ether) | ~1000-1075 | Medium | Medium |

Predicted UV-Vis Absorption Spectrum

The prediction of UV-Vis absorption spectra is carried out using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The transitions of interest in a molecule like this compound are typically π → π* and n → π* transitions, which involve the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. libretexts.org The substituted benzene (B151609) ring acts as the primary chromophore. The amino and methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Table 4: Predicted UV-Vis Absorption Maxima for this compound This table is a hypothetical representation based on established computational methods and typical electronic transitions for similar aromatic compounds.

| Predicted λmax (nm) | Electronic Transition | Corresponding Chromophore |

|---|---|---|

| ~220-240 | π → π | Benzene ring |

| ~270-290 | π → π | Substituted benzene ring |

| ~320-350 | n → π* | Amino and carbonyl groups |

Future Directions and Emerging Research Avenues for Methyl 2 Amino 3,4 Dimethoxybenzoate

Exploration of Unconventional Synthetic Routes

The conventional synthesis of anthranilate esters often involves multi-step processes that may not align with the principles of green chemistry. Researchers are therefore exploring more efficient and environmentally benign synthetic strategies.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the preparation of fine chemicals, offering advantages such as improved reaction control, enhanced safety, and ease of scalability. nih.govresearchgate.net The application of flow chemistry to the synthesis of substituted anthranilates, including Methyl 2-amino-3,4-dimethoxybenzoate, could lead to more efficient and sustainable production processes. Microreactor technology, a key component of flow chemistry, allows for precise control over reaction parameters, potentially increasing yields and reducing by-product formation. nih.gov

Photocatalysis: Visible-light photocatalysis represents a green and mild approach to organic synthesis. nih.govresearchgate.net This technique can be employed for various transformations, including the synthesis of amino acid derivatives. scielo.brsnv63.runih.gov The development of photocatalytic methods for the synthesis of this compound could offer a more sustainable alternative to traditional methods that often require harsh reagents and conditions. For instance, photocatalytic approaches could enable the direct functionalization of aromatic rings under mild conditions. snv63.ru

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. This approach is highly atom-economical and can be used to generate complex molecules in a single step. bohrium.com A novel, metal-free, multicomponent reaction has been reported for the synthesis of anthranilate esters, demonstrating the potential of this strategy for the preparation of compounds like this compound. bohrium.com